molecular formula C25H22ClN3OS B11119139 [4-(3-Chlorophenyl)piperazin-1-yl][2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

[4-(3-Chlorophenyl)piperazin-1-yl][2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B11119139
M. Wt: 448.0 g/mol
InChI Key: JKRAGOYMLZBPRL-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets:

    Molecular Targets: The piperazine moiety can interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA.

    Pathways Involved: The compound may modulate neurotransmitter pathways, affecting the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(5-methylthiophen-2-yl)quinoline is unique due to its combination of a quinoline core, a piperazine moiety, and a thiophene ring, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H22ClN3OS

Molecular Weight

448.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C25H22ClN3OS/c1-17-9-10-24(31-17)23-16-21(20-7-2-3-8-22(20)27-23)25(30)29-13-11-28(12-14-29)19-6-4-5-18(26)15-19/h2-10,15-16H,11-14H2,1H3

InChI Key

JKRAGOYMLZBPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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